3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-
Brand Name:
Vulcanchem
CAS No.:
171011-12-4
VCID:
VC0063215
InChI:
InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
SMILES:
CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Molecular Formula:
C18H21N3O
Molecular Weight:
295.4 g/mol
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-
CAS No.: 171011-12-4
Main Products
VCID: VC0063215
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
CAS No. | 171011-12-4 |
---|---|
Product Name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)- |
Molecular Formula | C18H21N3O |
Molecular Weight | 295.4 g/mol |
IUPAC Name | 2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
Standard InChI | InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |
Standard InChIKey | KYYQGFLOKXWBND-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
Canonical SMILES | CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
Synonyms | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)- |
PubChem Compound | 3075008 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume